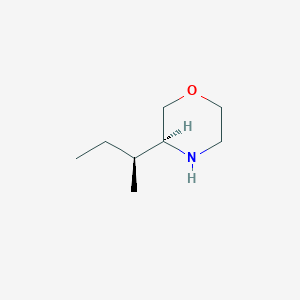
Iridium muriate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium muriate, also known as iridium chloride, is a chemical compound composed of iridium and chlorine. It is typically found in the form of iridium(III) chloride (IrCl₃) or iridium(IV) chloride (IrCl₄). Iridium is a rare and precious metal known for its high density, corrosion resistance, and high melting point. This compound is used in various applications, including catalysis, electronics, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iridium muriate can be synthesized through several methods. One common method involves the reaction of iridium metal with chlorine gas at high temperatures. This process produces iridium(III) chloride:
2 Ir (s) + 3 Cl2(g) → 2 IrCl3(s)
Another method involves the dissolution of iridium in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by the evaporation of the solution to yield iridium(IV) chloride:
Ir (s) + 4 HCl (aq) + 2 HNO3(aq) → IrCl4(aq) + 2 NO2(g) + 2 H2O (l)
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of iridium sponge or powder at elevated temperatures. The process is carried out in a controlled environment to ensure the purity of the final product. The resulting iridium chloride is then purified through recrystallization or sublimation.
Analyse Chemischer Reaktionen
Types of Reactions
Iridium muriate undergoes various chemical reactions, including:
Oxidation: Iridium(III) chloride can be oxidized to iridium(IV) chloride using strong oxidizing agents such as chlorine gas.
Reduction: Iridium(IV) chloride can be reduced to iridium(III) chloride using reducing agents like hydrogen gas.
Substitution: Iridium chloride can undergo ligand substitution reactions with various ligands, forming complexes with different properties.
Common Reagents and Conditions
Oxidation: Chlorine gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various ligands such as phosphines, amines, and carbonyls under controlled conditions.
Major Products Formed
Oxidation: Iridium(IV) chloride (IrCl₄).
Reduction: Iridium(III) chloride (IrCl₃).
Substitution: Various iridium complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Iridium muriate has numerous scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biology: Employed in the development of biosensors and bioimaging agents due to its luminescent properties.
Medicine: Investigated for its potential use in anticancer therapies, particularly in the form of iridium complexes.
Industry: Utilized in the production of high-performance materials, such as electrodes for electrochemical applications and components in electronic devices.
Wirkmechanismus
The mechanism of action of iridium muriate depends on its specific application. In catalysis, iridium chloride acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological applications, iridium complexes can interact with cellular components, generating reactive oxygen species (ROS) that induce cell death in cancer cells. The molecular targets and pathways involved vary depending on the specific iridium complex and its application.
Vergleich Mit ähnlichen Verbindungen
Iridium muriate can be compared with other iridium compounds and transition metal chlorides:
Iridium(III) chloride vs. Iridium(IV) chloride: Iridium(III) chloride is more stable and commonly used, while iridium(IV) chloride is a stronger oxidizing agent.
Platinum chloride: Similar to iridium chloride, platinum chloride is used in catalysis and anticancer therapies. iridium compounds often exhibit higher stability and different reactivity profiles.
Ruthenium chloride: Another transition metal chloride used in catalysis and medicine. Iridium chloride complexes often show unique photophysical properties compared to ruthenium complexes.
List of Similar Compounds
- Platinum chloride (PtCl₂, PtCl₄)
- Ruthenium chloride (RuCl₃)
- Rhodium chloride (RhCl₃)
- Palladium chloride (PdCl₂)
This compound stands out due to its unique combination of stability, reactivity, and photophysical properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
iridium;tetrachloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ir/h4*1H;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLNUNVVUJULQZ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Ir-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12645-45-3 |
Source


|
| Record name | Iridium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012645453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
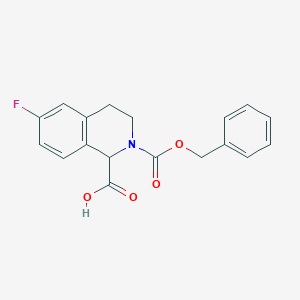
![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid](/img/structure/B3365786.png)
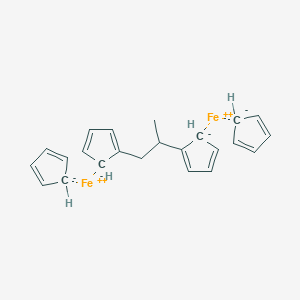
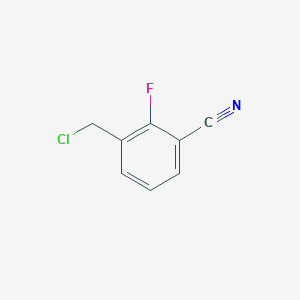
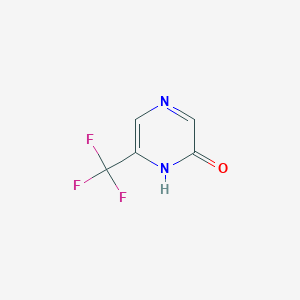
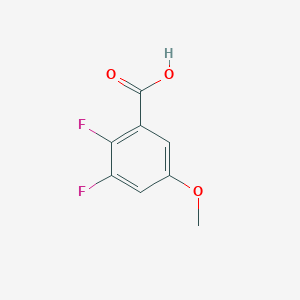
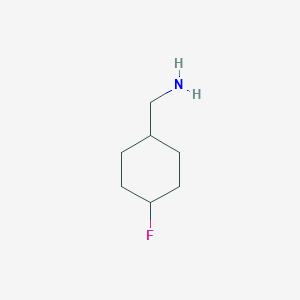
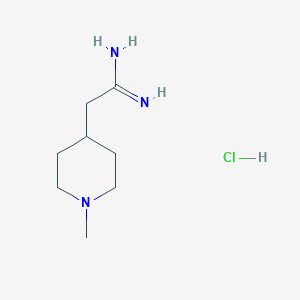
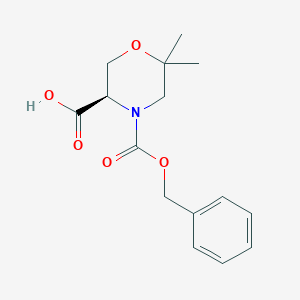
![4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3365847.png)
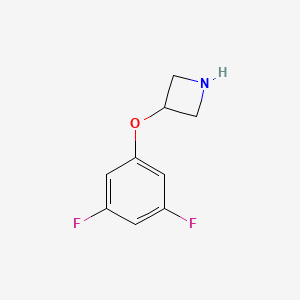
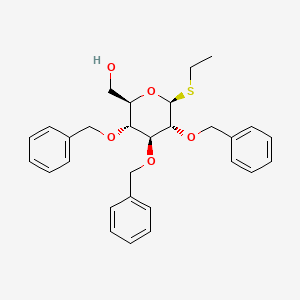
![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)
